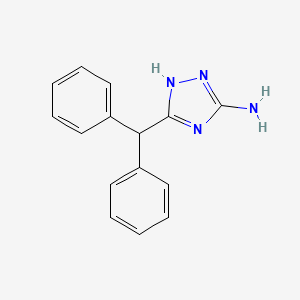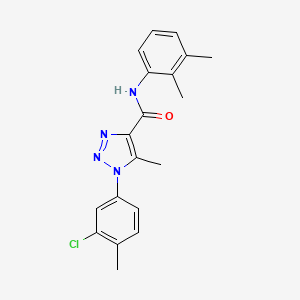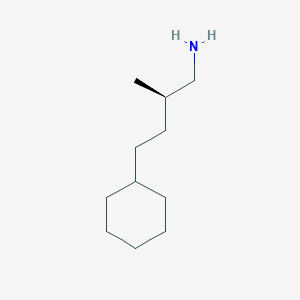
(2R)-4-Cyclohexyl-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Cyclohexyl-2-methylbutan-1-amine, also known as dexoxadrol, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that acts as a central nervous system stimulant. Dexoxadrol has been widely used in scientific research for its potential therapeutic effects in the treatment of various neurological disorders.
Wirkmechanismus
Dexoxadrol works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced neuronal activity, resulting in the stimulant effects of (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Biochemical and Physiological Effects:
Dexoxadrol has been shown to have a number of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and also suppresses appetite. It has been shown to increase the release of stress hormones such as cortisol and adrenaline. Dexoxadrol also increases the release of certain neurotransmitters such as dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
Dexoxadrol has several advantages as a research tool. It is a potent and selective central nervous system stimulant that has been extensively studied for its effects on neurotransmitter release and neuronal activity. However, it also has some limitations. Its stimulant effects can interfere with certain behavioral tests, and its potential for abuse and addiction means that it must be handled with care.
Zukünftige Richtungen
There are several future directions for research on (2R)-4-Cyclohexyl-2-methylbutan-1-amine. One area of interest is its potential use as a treatment for depression and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further studies are also needed to better understand its mechanism of action and to identify any potential long-term effects of its use.
Conclusion:
In conclusion, (2R)-4-Cyclohexyl-2-methylbutan-1-amine is a potent central nervous system stimulant that has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of neurotransmitter reuptake, leading to enhanced neuronal activity. Dexoxadrol has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its potential therapeutic effects and to identify any potential long-term effects of its use.
Synthesemethoden
The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves a multistep process that starts with the reaction of cyclohexanone with methylamine to form the intermediate N-methylcyclohexanone. This intermediate is then reduced using lithium aluminum hydride to produce the corresponding alcohol, which is further reacted with tosyl chloride to form the tosylate. The tosylate is then treated with ammonia to form the final product, (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Wissenschaftliche Forschungsanwendungen
Dexoxadrol has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)
methanamine hydrochloride](/img/structure/B2563812.png)
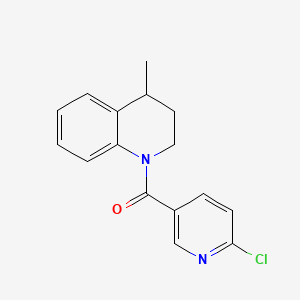
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563815.png)
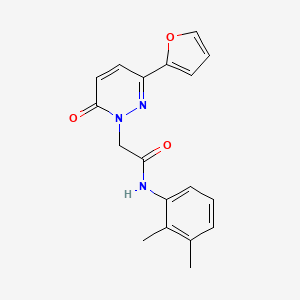

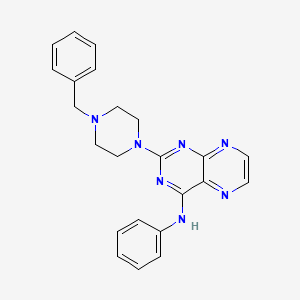

![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)
![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)
